![molecular formula C15H13NO3S2 B2367126 N-(2-{[2,2'-bitiofeno]-5-il}-2-hidroxietil)furan-2-carboxamida CAS No. 2097883-77-5](/img/structure/B2367126.png)
N-(2-{[2,2'-bitiofeno]-5-il}-2-hidroxietil)furan-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide is a novel furan-2-carboxamide based small molecule. It has been identified as a selective microtubule stabilizing agent (MSA) with IC 50 ranging from 4 µM to 8 µM in different cancer cell lines .
Synthesis Analysis
The synthesis of furan-2-carboxamide derivatives involves the reaction of acyl chlorides and heterocyclic amine derivatives . The structure of these compounds is confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis
The molecular and electronic structures of furan-2-carboxamide derivatives have been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling . The structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis
Furan-2-carboxamide derivatives have been prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The reaction of 2,2′-dithiobis(benzenamine) with furan-2-carbonyl chloride produced the bis-amide compound .Physical And Chemical Properties Analysis
The physical and chemical properties of furan-2-carboxamide derivatives have been characterized using a number of spectroscopic techniques including 1H-NMR, 13C-NMR, IR, and mass spectrometry .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de furano, incluido el compuesto en cuestión, han demostrado tener una actividad antibacteriana significativa . Se han utilizado en la creación de numerosos agentes antibacterianos innovadores para combatir la resistencia microbiana .
Actividad Antifúngica
Las furanocarboxamidas, una clase que incluye el compuesto, se utilizaron en el tratamiento de enfermedades fúngicas de granos y cereales templados . A pesar de considerarse obsoletas en la actualidad, sentaron las bases para el descubrimiento de moléculas con mayor actividad biológica .
Propiedades Anti-Úlcera
Se ha encontrado que los compuestos que contienen furano tienen propiedades anti-úlcera . Esto los hace potencialmente útiles en el tratamiento de trastornos gastrointestinales.
Efectos Diuréticos
Se ha informado que los derivados de furano exhiben efectos diuréticos . Esto podría hacerlos beneficiosos en el manejo de afecciones relacionadas con la retención de líquidos.
Propiedades Relajantes Musculares
Se ha encontrado que los compuestos de furano tienen propiedades relajantes musculares . Esto podría ser potencialmente útil en el tratamiento de espasmos musculares y afecciones relacionadas.
Efectos Antiinflamatorios y Analgésicos
Se ha informado que los derivados de furano tienen efectos antiinflamatorios y analgésicos . Esto sugiere aplicaciones potenciales en el manejo del dolor y la inflamación.
Efectos Antidepresivos y Ansiedad
Se ha encontrado que los compuestos de furano exhiben efectos antidepresivos y ansiolíticos . Esto sugiere aplicaciones potenciales en el tratamiento de trastornos de salud mental.
Propiedades Anticancerígenas
Se ha encontrado que los derivados de furano tienen propiedades anticancerígenas . Esto sugiere aplicaciones potenciales en el tratamiento y la prevención del cáncer.
Mecanismo De Acción
Target of Action
The compound “N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide” is a furan derivative . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . They have been found to be effective against various types of bacteria and have been used as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Mode of Action
For instance, some furan/thiophene-2-carboxamide derivatives have been found to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The compound’s interaction with its targets could lead to changes in the function of these enzymes, thereby affecting the biological processes they are involved in.
Biochemical Pathways
Given that some furan derivatives have been found to inhibit enzymes such as ache and bche , it can be inferred that the compound might affect cholinergic pathways. These pathways are involved in transmitting signals in the nervous system and play a crucial role in functions such as muscle movement, breathing, heart rate, and many others.
Result of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, presence of other substances, and light exposure can affect the compound’s stability and activity. For instance, furan carboxamides have been used as models to investigate the competition between singlet oxygen and triplet chromophoric dissolved organic matter in environmental photochemistry .
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-10(9-16-15(18)11-3-1-7-19-11)12-5-6-14(21-12)13-4-2-8-20-13/h1-8,10,17H,9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQYKEXLSCGTRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)
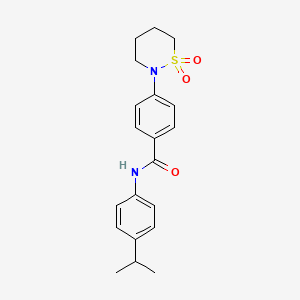
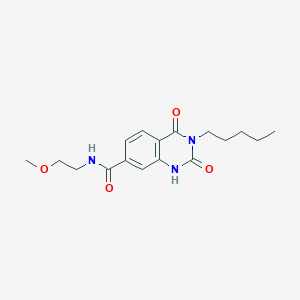
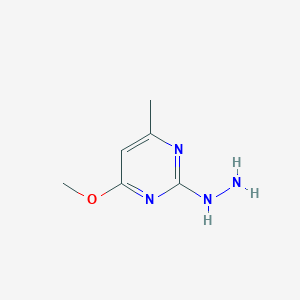
![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)
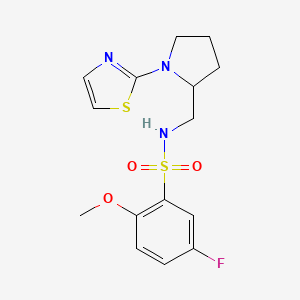
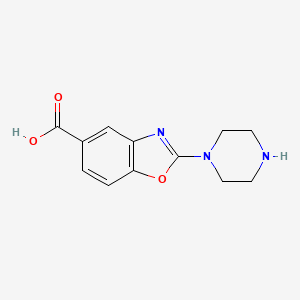
![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)



![6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2367060.png)
